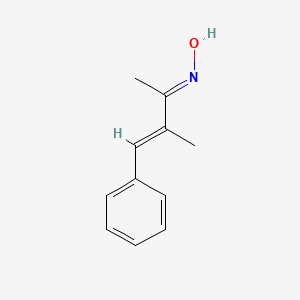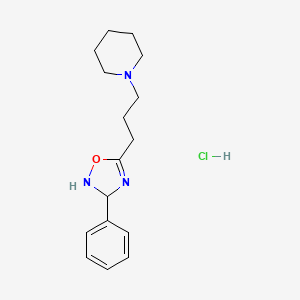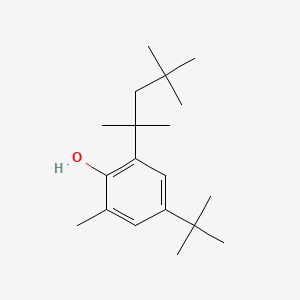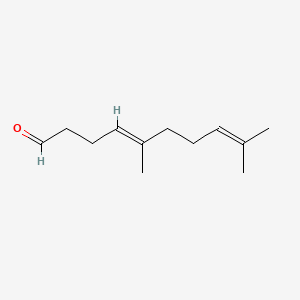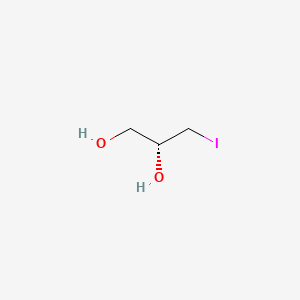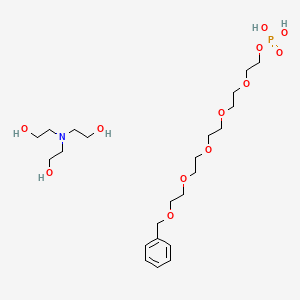
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of an acetamide group, a diethylamino group, and a norbornanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride typically involves the reaction of 2-(diethylamino)acetamide with a norbornane derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-(dimethylamino)-N-(1-norbornanyl)-, hydrochloride
- Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride
Uniqueness
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various research fields.
Propriétés
Numéro CAS |
97703-15-6 |
|---|---|
Formule moléculaire |
C13H25ClN2O |
Poids moléculaire |
260.80 g/mol |
Nom IUPAC |
N-(1-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)10-12(16)14-13-7-5-11(9-13)6-8-13;/h11H,3-10H2,1-2H3,(H,14,16);1H |
Clé InChI |
IYUJDXMKVPSRFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC12CCC(C1)CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


